molecular formula C9H13Cl2NO2S B8149207 2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride

2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride

Cat. No.: B8149207
M. Wt: 270.18 g/mol
InChI Key: BZZIXSFDUMJWAO-UHFFFAOYSA-N
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Description

2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride is a chemical compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of a sulfonyl group attached to an ethanamine backbone, with a 2-chlorobenzyl substituent. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S.ClH/c10-9-4-2-1-3-8(9)7-14(12,13)6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZIXSFDUMJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with ethanamine to form the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)sulfonyl)ethanamine hydrochloride
  • 2-((2-Methylbenzyl)sulfonyl)ethanamine hydrochloride
  • 2-((2-Chlorobenzyl)sulfonyl)benzo[d]thiazole

Uniqueness

2-((2-Chlorobenzyl)sulfonyl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonyl and ethanamine groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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